molecular formula C14H14N2O2S B2493840 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 1903511-45-4

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2493840
CAS No.: 1903511-45-4
M. Wt: 274.34
InChI Key: POXBYEZGLWXBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a unique hybrid structure combining an azetidine ring, a pyridine moiety, and a thiophene-based ethanone group. The presence of both the azetidine, a strained four-membered nitrogen-containing ring and the thiophene, a five-membered heterocyclic scaffold, makes it a valuable precursor for the development of novel pharmacologically active compounds. Research into analogous compounds containing the 3-(pyridin-3-yloxy)azetidine motif has shown their potential as key intermediates in the synthesis of NAMPT (Nicotinamide Phosphoribosyltransferase) inhibitors, which are being investigated for applications in oncology . Furthermore, thiophene derivatives have recently been identified as promising scaffolds for the development of viral entry inhibitors, specifically exhibiting antiviral activity against filoviruses like Ebola in phenotypic screening assays . The mechanism of action for such compounds often involves targeted protein interactions, where the molecule acts by binding to specific enzymatic sites or viral glycoproteins, thereby modulating biological pathways crucial for cell proliferation or viral entry . This compound is provided as a high-purity chemical for non-human research applications exclusively. It is intended for use in biochemical assay development, hit-to-lead optimization, and as a building block in the synthesis of more complex molecules for pharmaceutical R&D. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-pyridin-3-yloxyazetidin-1-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-14(6-11-3-5-19-10-11)16-8-13(9-16)18-12-2-1-4-15-7-12/h1-5,7,10,13H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXBYEZGLWXBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring , an azetidine ring , and a thiophene ring , contributing to its unique properties. The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and coupling reactions. These methods allow for the introduction of functional groups essential for biological activity.

Synthetic Routes

StepReaction TypeDescription
1Nucleophilic SubstitutionIntroduction of the pyridin-3-yloxy group.
2CyclizationFormation of the azetidine ring.
3Coupling ReactionAttachment of the thiophen-3-yl group.

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism can involve modulation of signal transduction pathways, influencing metabolic processes or gene expression.

Potential Targets

  • Enzymes : May act as inhibitors or activators.
  • Receptors : Could modulate receptor activity, impacting physiological responses.

Biological Activity Studies

Research has indicated that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below are selected findings from studies focusing on related compounds.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of structurally related compounds against human cancer cell lines (A549, HeLa, PC3). Results showed significant cytotoxicity upon light activation, suggesting potential for photochemotherapy applications.

CompoundIC50 (μM)Cell Line
Compound A25.3A549
Compound B9.3HeLa
Compound C>100PC3

Research Findings

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential as new antibiotics.
  • Anti-inflammatory Properties : Some derivatives have been reported to reduce inflammation in vitro, suggesting a pathway for therapeutic applications in chronic inflammatory diseases.

Comparison with Similar Compounds

Key Differences :

  • Substitution at the azetidine nitrogen (pyridin-3-yloxy vs. chloropyridine) influences solubility and target engagement.
  • Thiophene position (3-yl vs. 2-yl) affects steric and electronic interactions in binding pockets .

Thiophene-Linked Ethanones

Thiophene-containing ethanones are common in antimicrobial and antiviral research:

  • 1-[3-(Thiophen-2-yl)phenyl]ethanone: Features a phenyl spacer between thiophene and ethanone, reducing conformational flexibility compared to the target compound .
  • 6-[2-{1-(3-thiophen-2-yl)phenyl}ethylidene]hydrazinylfuro[2,3-b]pyridine : Combines thiophene with a fused pyridine system, synthesized via condensation (65% yield, m.p. 113°C) .

Key Differences :

  • Direct thiophen-3-yl attachment in the target compound may enhance metabolic stability over phenyl-linked analogs.
  • Substituent position on thiophene (2-yl vs. 3-yl) impacts π-π stacking and dipole interactions .

Pyridine-Modified Analogues

  • N-Ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide : A SARS-CoV-2 inhibitor with a thiophene-carbonyl group, highlighting the therapeutic relevance of such motifs .
  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: A pyridine-ethanone derivative with a pyrrolidine substituent, emphasizing synthetic flexibility .

Key Differences :

  • The pyridin-3-yloxy group in the target compound may offer improved hydrogen-bonding capacity compared to methoxy or pyrrolidine substituents.

Q & A

Q. What are the standard synthetic routes for 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone, and how are intermediates characterized?

The synthesis typically involves sequential coupling of azetidine and pyridine-thiophene precursors. Key steps include:

  • Azetidine functionalization : Reaction of 3-hydroxypyridine with azetidine under Mitsunobu conditions to form the pyridin-3-yloxy-azetidine intermediate .
  • Thiophene-ethanone coupling : Acylation of the azetidine intermediate with a thiophene-containing acetyl chloride using a base (e.g., triethylamine) in anhydrous DMF . Intermediates are characterized via NMR (to confirm regiochemistry) and HPLC (to assess purity >95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • X-ray crystallography : Resolves stereochemical ambiguities, particularly the orientation of the pyridinyloxy group relative to the azetidine ring .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₅H₁₅N₂O₂S) with <2 ppm error .
  • FT-IR spectroscopy : Validates functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹, C-O-C linkage at ~1250 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Kinase inhibition assays : Test against kinases like PI3K or MAPK due to structural similarity to azetidine-containing inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction yields be optimized for the azetidine-thiophene coupling step?

  • Catalyst screening : Pd(OAc)₂/Xantphos systems improve cross-coupling efficiency by reducing side reactions (e.g., thiophene dimerization) .
  • Solvent effects : Tetrahydrofuran (THF) increases yield by 15% compared to DCM due to better azetidine solubility .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs while maintaining 85% yield .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Batch-to-batch variability analysis : Compare purity (via HPLC) and crystallinity (PXRD) across synthesized batches .
  • Assay condition standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (24–72 hrs) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify the thiophene (e.g., 2-thienyl vs. 3-thienyl) or pyridine (e.g., 4-methoxy substitution) to assess impact on kinase inhibition .
  • Computational modeling : Perform docking studies with AutoDock Vina to predict binding modes to PI3Kγ (PDB: 3L08) .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using a library of 20+ derivatives .

Q. What advanced techniques elucidate the compound’s metabolic fate?

  • Microsomal stability assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
  • Reactive metabolite trapping : Use glutathione (GSH) to identify electrophilic intermediates formed during CYP450 oxidation .
  • Pharmacokinetic modeling : Apply compartmental models to predict half-life and bioavailability from rat plasma data .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for heterocycle-mediated toxicity?

  • Dose range-finding : Start at 0.1–100 µM, prioritizing lower doses if thiophene metabolites show hepatotoxicity in prior studies .
  • Control groups : Include a thiophene-free analog to isolate toxicity contributions from the azetidine-pyridine core .
  • Endpoint selection : Combine cell viability (MTT) with oxidative stress markers (e.g., ROS levels via DCFH-DA assay) .

Q. What statistical methods are robust for analyzing synergistic effects in combination therapies?

  • Chou-Talalay method : Calculate combination index (CI) using CompuSyn software to quantify synergy with standard drugs (e.g., doxorubicin) .
  • Bliss independence model : Compare observed vs. expected inhibition to identify non-additive interactions .
  • ANOVA with Tukey post-hoc : Assess significance across multiple treatment groups (p < 0.01) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.